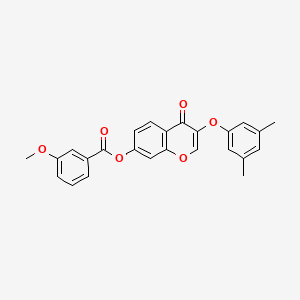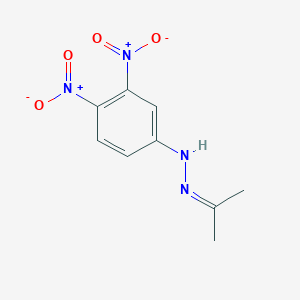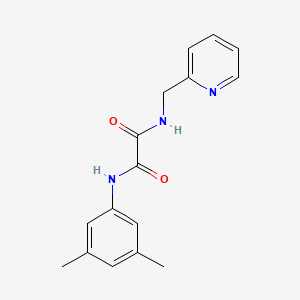![molecular formula C19H16N2O3S B5068377 3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)
3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acid derivatives like “3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid” are organic compounds where the hydroxyl group (-OH) of the carboxylic acid is replaced with another substituent . They are known for their reactivity and are often used in the synthesis of a wide variety of compounds .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic acyl substitution reactions . For instance, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride (SOCl2), which can then react with amines to form amides .Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives is characterized by the presence of a carbonyl group (C=O) and a substituent attached to the carbonyl carbon . The nature of the substituent significantly influences the physical and chemical properties of these compounds .Chemical Reactions Analysis
Carboxylic acid derivatives undergo a variety of chemical reactions, including nucleophilic acyl substitution . The reactivity of these compounds can be enhanced in the presence of a strong acid such as HCl or H2SO4, which protonates the carbonyl-group oxygen atom, making the carboxylic acid more reactive toward nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives depend on their specific structure. Factors influencing these properties include the nature of the substituent attached to the carbonyl group, the presence of additional functional groups, and the overall size and shape of the molecule .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with carboxylic acid derivatives depend on their specific chemical structure. Some carboxylic acid derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific compounds .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-quinolin-2-ylsulfanylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(18(22)20-15-7-4-6-14(11-15)19(23)24)25-17-10-9-13-5-2-3-8-16(13)21-17/h2-12H,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCOWITPNFCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-oxo-3-phenylpropyl)thio]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5068314.png)
![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)
![(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide](/img/structure/B5068338.png)

![N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B5068362.png)


![5-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5068388.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)


